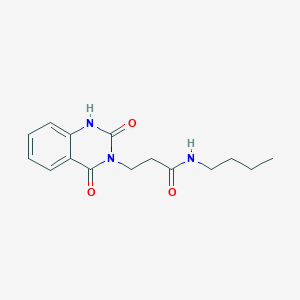

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Description

Properties

IUPAC Name |

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-2-3-9-16-13(19)8-10-18-14(20)11-6-4-5-7-12(11)17-15(18)21/h4-7H,2-3,8-10H2,1H3,(H,16,19)(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPIMOQWADYUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide typically involves the reaction of quinazoline derivatives with butylamine. One common method involves the use of ammonium thiocyanate and cyanoacetic acid hydrazide through a multicomponent reaction (MCR) to prepare the precursor, which is then treated with butylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield quinazoline derivatives with reduced functional groups.

Scientific Research Applications

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various quinazoline derivatives.

Biology: Studied for its potential antibacterial and anticancer properties.

Mechanism of Action

The mechanism of action of N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of bacterial cells. In cancer research, it has been found to intercalate with DNA, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a) Triazoloquinazolinone Derivatives

- N-butyl-3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide (C₂₃H₂₄ClN₅O₂, MW 437.9): This compound replaces the quinazolinone’s oxygen atoms with a triazole ring fused to quinazoline.

- N-(butan-2-yl)-3-[1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide (C₁₇H₂₁N₅O₂S, MW 359.4):

The methylsulfanyl (SCH₃) group introduces sulfur-based nucleophilicity, which may alter metabolic stability or redox activity .

b) Benzimidazole and Isoxazole Analogs

- 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide: The benzimidazole core lacks the dioxo motif of quinazolinone, reducing hydrogen-bonding capacity. The isoxazole substituent may confer selectivity toward kinases or inflammatory targets .

c) Indole-Containing Propanamides

Side Chain Modifications

a) Aromatic vs. Aliphatic Substituents

- N-(furan-2-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3-yl]propanamide (C₂₃H₂₁N₅O₆, RN 899788-21-7):

The furylmethyl and nitrobenzyl groups introduce steric bulk and electron-withdrawing effects, which may reduce metabolic stability but enhance electrophilic reactivity . - Ortho-fluorofentanyl analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide):

Though opioid receptor-targeting, their propanamide linkage and fluorophenyl groups highlight how substituent electronics (e.g., fluorine’s electronegativity) modulate receptor affinity .

Physicochemical and Electronic Properties

The quinazolinone core’s conjugated system provides strong UV absorption and fluorescence, useful in analytical characterization. In contrast, triazoloquinazolinones (e.g., ) may exhibit redshifted absorption due to extended conjugation. Lipophilicity (logP) trends:

- N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide : Moderate logP (estimated ~2.5).

- Chlorobenzyl-triazoloquinazolinone (): Higher logP (~3.8) due to the hydrophobic Cl-benzyl group.

Structural Characterization

- X-ray Crystallography: Used to confirm the planar geometry of quinazolinones (e.g., for related benzamide derivatives) .

- Spectroscopy : ¹H/¹³C NMR and IR data (e.g., ) confirm amide linkages and heterocyclic proton environments .

Biological Activity

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological evaluations, and detailed research findings.

Synthesis of this compound

The compound is synthesized through various chemical reactions involving quinazoline derivatives. The synthesis typically employs methods such as condensation reactions between appropriate amines and carbonyl compounds followed by purification steps to yield the final product. For example, the use of dicyclohexylcarbodiimide (DCC) in coupling reactions has been noted for creating amide bonds effectively in similar quinazolinone derivatives .

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. In a study evaluating several 2,4-dioxoquinazoline derivatives, it was found that certain compounds displayed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), SK-MEL-2 (melanoma), and IGROV1 (ovarian cancer) . The mechanism of action is often attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation.

Anticonvulsant Activity

The anticonvulsant potential of quinazoline derivatives has also been explored. A preliminary evaluation indicated that some synthesized compounds exhibited moderate to significant anticonvulsant activity when tested using the Maximal Electroshock (MES) method . The structure-activity relationship (SAR) studies suggest that modifications in the quinazoline ring can enhance or diminish this activity.

Antimicrobial Activity

Studies have shown that quinazoline derivatives possess antibacterial and antifungal properties. Testing against various bacterial strains revealed modest activity, indicating potential for further development as antimicrobial agents . The presence of specific functional groups appears to play a crucial role in enhancing these activities.

Case Studies and Research Findings

- Antitumor Efficacy Against MCF-7 Cells :

- Anticonvulsant Screening :

Data Tables

| Biological Activity | Compound | Cell Line/Model | IC50/Activity Level |

|---|---|---|---|

| Antitumor | This compound | MCF-7 | Comparable to 5-FU |

| Anticonvulsant | Various Quinazoline Derivatives | MES Model | Moderate to Significant |

| Antimicrobial | Quinazoline Derivatives | Various Strains | Modest Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.